molecular formula C20H17ClO5 B7746588 3-(4-Chloro-3,5-dimethylphenoxy)-7-(2-oxopropoxy)chromen-4-one

3-(4-Chloro-3,5-dimethylphenoxy)-7-(2-oxopropoxy)chromen-4-one

Cat. No.: B7746588
M. Wt: 372.8 g/mol
InChI Key: ITFUQRAJGRITQY-UHFFFAOYSA-N
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Description

3-(4-Chloro-3,5-dimethylphenoxy)-7-(2-oxopropoxy)chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3,5-dimethylphenoxy)-7-(2-oxopropoxy)chromen-4-one typically involves multi-step organic reactions. A common synthetic route may include:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 4-chloro-3,5-dimethylphenol and chromen-4-one derivatives.

    Reaction Steps:

    Reaction Conditions: These reactions are typically carried out under controlled temperature and pH conditions, using catalysts and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3,5-dimethylphenoxy)-7-(2-oxopropoxy)chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The chloro and phenoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted chromen-4-one derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials with specific properties, such as dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3,5-dimethylphenoxy)-7-(2-oxopropoxy)chromen-4-one involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or modulates.

    Pathways Involved: Signaling pathways, metabolic pathways, and other cellular processes that are affected by the compound.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chloro-3,5-dimethylphenoxy)chromen-4-one: Lacks the 7-(2-oxopropoxy) group.

    7-(2-Oxopropoxy)chromen-4-one: Lacks the 3-(4-chloro-3,5-dimethylphenoxy) group.

    4-Chloro-3,5-dimethylphenoxy derivatives: Compounds with similar phenoxy groups but different chromen-4-one substitutions.

Uniqueness

3-(4-Chloro-3,5-dimethylphenoxy)-7-(2-oxopropoxy)chromen-4-one is unique due to the presence of both the 4-chloro-3,5-dimethylphenoxy and 7-(2-oxopropoxy) groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-(4-chloro-3,5-dimethylphenoxy)-7-(2-oxopropoxy)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClO5/c1-11-6-15(7-12(2)19(11)21)26-18-10-25-17-8-14(24-9-13(3)22)4-5-16(17)20(18)23/h4-8,10H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITFUQRAJGRITQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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